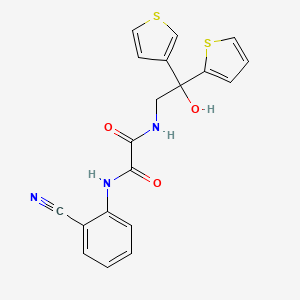

N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of oxalamides, which are closely related to the compound , involves novel synthetic approaches that provide a foundation for understanding the complex synthesis of such molecules. Mamedov et al. (2016) describe a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement and a new rearrangement sequence, offering a high-yielding and operationally simple methodology (Mamedov et al., 2016).

Molecular Structure Analysis

The molecular structure of oxalamide compounds and their derivatives is characterized by various spectroscopic and crystallographic techniques. Wang et al. (2016) detail the crystal structure of an N,N′-bis(substituted)oxamide compound, highlighting the intricate geometric orientations and intermolecular interactions that define the structural integrity of such molecules (Wang et al., 2016).

Chemical Reactions and Properties

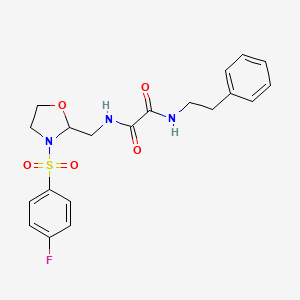

Oxalamides and similar compounds undergo a variety of chemical reactions, reflecting their reactivity and functional utility. Sharma et al. (2016) synthesized a compound involving thiophenyl groups, establishing its structure through spectral analysis and X-ray diffraction studies, which reveal the potential for hydrogen bonding and π···π interactions, indicative of the compound's chemical reactivity and potential for further chemical modifications (Sharma et al., 2016).

Physical Properties Analysis

The physical properties of oxalamides and related compounds, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. The study by Mrak et al. (2003) on gallophosphate-oxalate materials templated with ethylenediamine provides insight into the thermal stability and spectroscopic properties, which are essential for understanding the physical characteristics of complex oxalamide structures (Mrak et al., 2003).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are key to their utility in chemical synthesis and applications. Bach et al. (1994) demonstrate the principles of 1,2-cyano-hydroxylation of olefins applied to the preparation of 1,2-cyano-amines, illustrating the versatility and reactivity of the oxalamide functional group in complex chemical transformations (Bach et al., 1994).

科学的研究の応用

Synthesis and Characterization

A novel approach to synthesizing di- and mono-oxalamides through acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed. This method offers a high-yielding, operationally simple pathway to produce anthranilic acid derivatives and oxalamides, highlighting the versatility of oxalamide-based compounds in organic synthesis (Mamedov et al., 2016). Similarly, photoinduced direct oxidative annulation of certain butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates has been used to access polyheterocyclic compounds, indicating the broad applicability of these methods in constructing complex organic structures (Zhang et al., 2017).

Materials Science and Organic Electronics

The introduction of acceptor groups into polyheterocyclic compounds, such as those based on thiophene and carbazole, has been shown to significantly affect their electrochemical and electrochromic properties. This has implications for the development of new materials with potential applications in organic electronics, demonstrating the role of complex oxalamide derivatives in advancing materials science (Hu et al., 2013).

Antimicrobial Activities

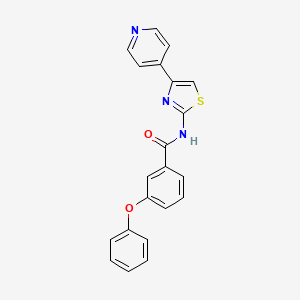

Research into the synthesis of thiazoles and their fused derivatives, incorporating thiophene moieties, has highlighted their antimicrobial properties. These compounds have shown in vitro activity against bacterial and fungal isolates, suggesting the potential for oxalamide derivatives to contribute to the development of new antimicrobial agents (Wardkhan et al., 2008).

特性

IUPAC Name |

N'-(2-cyanophenyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S2/c20-10-13-4-1-2-5-15(13)22-18(24)17(23)21-12-19(25,14-7-9-26-11-14)16-6-3-8-27-16/h1-9,11,25H,12H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQURUAZVHDRQNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2480895.png)

![2-((1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2480903.png)

![2-chloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2480905.png)

![N-(3-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480906.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2480908.png)